2-((4-fluorophenyl)thio)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Description

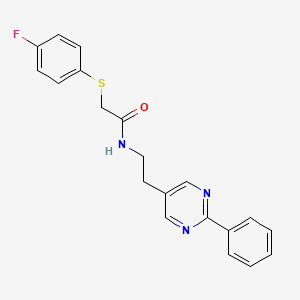

2-((4-fluorophenyl)thio)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a fluorophenylthio group and a phenylpyrimidine-containing ethylamine side chain. This compound is structurally characterized by:

- Acetamide core: A central acetamide group (N-C(=O)-CH2-) that serves as a scaffold for functionalization.

- 2-Phenylpyrimidin-5-yl ethyl side chain: A pyrimidine ring substituted with a phenyl group at the 2-position and attached via an ethyl linker to the acetamide nitrogen.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3OS/c21-17-6-8-18(9-7-17)26-14-19(25)22-11-10-15-12-23-20(24-13-15)16-4-2-1-3-5-16/h1-9,12-13H,10-11,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGCNTLWHHEPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-fluorophenyl)thio)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide, with the CAS number 2034482-53-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula and weight:

- Molecular Formula : CHFNOS

- Molecular Weight : 367.4 g/mol

The structure includes a fluorophenyl group , a thioether linkage , and a pyrimidine moiety , which may contribute to its biological activity by influencing lipophilicity and receptor interactions.

Biological Activity Overview

Research on this compound indicates several potential biological activities:

- Antiviral Activity :

- Antimicrobial Properties :

- Anticancer Potential :

Case Studies

- Antiviral Efficacy :

- Antimicrobial Testing :

- Cytotoxicity Assays :

Data Table of Biological Activities

Scientific Research Applications

Recent studies have highlighted the compound's role as a potential inhibitor of serine/threonine protein kinase PLK4, which is crucial for centriole duplication and has been implicated in various cancers. The inhibition of PLK4 can lead to apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent.

In Vitro Studies

In vitro assays have demonstrated that 2-((4-fluorophenyl)thio)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide exhibits significant inhibitory activity against PLK4 with IC50 values comparable to known inhibitors. For example, compounds derived from similar scaffolds have shown IC50 values ranging from 0.0067 μM to 0.0312 μM, indicating strong potency .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : As a PLK4 inhibitor, this compound could be developed into a targeted therapy for cancers characterized by PLK4 overexpression.

- Combination Therapies : It may be used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance.

- Research Tool : The compound serves as a valuable tool in biological research to elucidate the role of PLK4 in cell cycle regulation and cancer progression.

Case Study 1: PLK4 Inhibition and Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that treatment with this compound led to reduced cell proliferation and increased apoptosis rates. The mechanism was linked to the disruption of centriole duplication, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of related compounds revealed that modifications at the phenyl or pyrimidine rings significantly affect PLK4 inhibitory activity. This insight could guide future synthetic efforts to optimize the compound's efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-((4-fluorophenyl)thio)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide, as derived from the provided evidence:

2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-fluorophenyl)acetamide (RN: 482639-92-9)

- Key Features :

- Triazole-pyridine hybrid : Replaces the pyrimidine ring with a 4H-1,2,4-triazole substituted with a pyridine group.

- 4-Fluorophenyl group : Retained in the acetamide side chain, suggesting similar targeting of fluorophenyl-sensitive domains.

- Comparison: The triazole ring may enhance metabolic stability compared to pyrimidine due to reduced susceptibility to enzymatic degradation.

N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (EP3348550A1)

- Key Features :

- Benzothiazole core : Replaces the pyrimidine-ethyl chain with a benzothiazole ring.

- 4-Fluorophenylacetamide : Shares the fluorophenyl-acetamide motif.

- Comparison: Benzothiazole is a known pharmacophore in antitumor and antimicrobial agents, suggesting divergent therapeutic applications compared to the pyrimidine-based target compound. The absence of a pyrimidine or triazole heterocycle may reduce nucleotide mimicry but enhance planar aromatic interactions .

2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide (RN: 866348-83-6)

- Key Features: Chromeno-pyrimidine system: A fused chromene-pyrimidine structure with an ethoxy substituent. 4-Methylphenyl group: Differs from the 4-fluorophenyl group in the target compound.

- Comparison :

2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (RN: 379236-68-7)

- Key Features: Thieno-pyrimidine core: A sulfur-containing pyrimidine fused with a thiophene ring.

- Comparison: The thieno-pyrimidine system may enhance binding to sulfur-rich enzymatic pockets (e.g., cysteine proteases). The propenyl group could confer reactivity for covalent binding, a feature absent in the target compound .

Research Implications and Limitations

- Structural Diversity: The pyrimidine, triazole, benzothiazole, and chromeno-pyrimidine cores highlight the versatility of acetamide derivatives in drug design.

- Fluorophenyl vs. Methylphenyl : Fluorine’s electronegativity may enhance binding specificity compared to methyl groups, but this requires experimental validation.

- Evidence Gaps : Pharmacokinetic data (e.g., IC50, bioavailability) are absent in the provided sources, limiting mechanistic conclusions.

Q & A

Q. What are the recommended synthetic routes for 2-((4-fluorophenyl)thio)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling a 4-fluorophenylthiol moiety with a pyrimidine-ethylacetamide backbone. A multi-step approach is recommended:

Thioether formation : React 4-fluorothiophenol with a halogenated acetamide intermediate (e.g., bromoacetamide) under basic conditions (e.g., K₂CO₃ in DMF) .

Pyrimidine coupling : Use Suzuki-Miyaura cross-coupling to attach the phenylpyrimidine group to the ethylamine chain, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) .

Critical Factors :

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR to confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; pyrimidine carbons at δ 155–160 ppm) .

- X-ray crystallography : Resolve the crystal structure to verify stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous acetamide-pyrimidine hybrids .

- HRMS : Validate molecular weight (calculated for C₂₀H₁₈FN₃OS: 367.12 g/mol) with <2 ppm error .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Methodological Answer :

- Solubility : Test in DMSO (≥50 mg/mL) for stock solutions, followed by dilution in PBS (pH 7.4) or cell culture media.

- Stability : Conduct HPLC monitoring under physiological conditions (37°C, pH 7.4) over 24–72 hours. Degradation >10% within 24 hours necessitates formulation adjustments (e.g., lyophilization with cyclodextrins) .

Advanced Research Questions

Q. How can computational modeling predict the target binding affinity of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

- Docking : Align the acetamide-pyrimidine core with kinase active sites (e.g., EGFR or JAK2) using PyMOL. Focus on hydrogen bonds between the fluorophenylthio group and hydrophobic pockets .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable). Compare results with experimental IC₅₀ values to validate models .

Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (using liver microsomes). Low bioavailability (<20%) may explain in vivo discrepancies .

- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that reduce activity .

- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance half-life and tissue penetration .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer : Prioritize modifications based on pharmacophore analysis:

- Fluorophenylthio Group : Replace with chloro or trifluoromethyl groups to assess electronic effects on target binding .

- Pyrimidine Ring : Introduce methyl or methoxy substituents at the 4-position to sterically block metabolizing enzymes (e.g., CYP3A4) .

Validation : Test analogs in enzyme inhibition assays (e.g., IC₅₀ shifts <5-fold indicate tolerable modifications) .

Q. What experimental controls are critical when assessing off-target effects in kinase assays?

- Methodological Answer :

- Positive Controls : Use staurosporine (pan-kinase inhibitor) to validate assay sensitivity.

- Negative Controls : Include DMSO-only wells and inactive analogs (e.g., des-fluoro derivatives).

- Counter-Screens : Test against unrelated kinases (e.g., CDK2 or PKA) to confirm selectivity. A selectivity index (SI) >10 is desirable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.